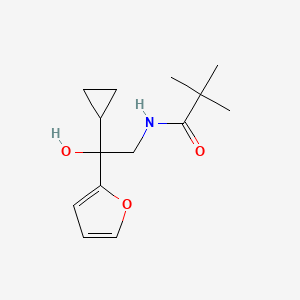

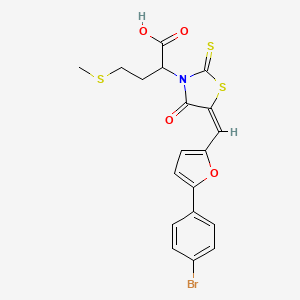

![molecular formula C23H22ClN5O2 B2780449 (4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 877795-48-7](/img/structure/B2780449.png)

(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

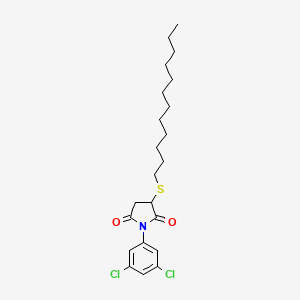

The compound contains several functional groups including a pyrazolo[1,5-a]pyrimidine ring, a piperazine ring, and a furan ring. The presence of these functional groups suggests that the compound could have interesting biological activities .

Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized using multi-step protocols involving reactions such as Mannich reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the piperazine ring is known to be involved in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could be predicted using in silico ADMET studies and drug-likeness studies .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Applications

A study highlighted the synthesis of novel pyrazole derivatives, showing significant antimicrobial and higher anticancer activities compared to a reference drug, doxorubicin (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016). This suggests the compound's derivatives can be potent agents in combating various cancers and microbial infections.

Anti-inflammatory and Antibacterial Agents

Another research initiative demonstrated the synthesis of novel pyrazoline derivatives with pronounced in vivo anti-inflammatory and in vitro antibacterial activity, indicating the potential of these compounds as therapeutic agents for inflammatory diseases and bacterial infections (Ravula, Babu, Manich, Rika, N. R. Chary, & J. N. S. Ch, Ra, 2016).

Anticancer Activity in Cervical Cancer Cells

Anthranilamide–Pyrazolo[1,5‐a]pyrimidine conjugates were designed and synthesized, exhibiting significant anticancer activity in cervical cancer cells. These conjugates induced G2/M arrest in HeLa cells and G1 cell-cycle arrest in SiHa cells, indicating their potential as p53 activators for cancer therapy (Kamal, Tamboli, Ramaiah, Adil, Koteswara Rao, Viswanath, Mallareddy, Pushpavalli, & Pal‐Bhadra, 2012).

Antioxidant and Antibacterial Activities

Research on tri-substituted pyrazoles highlighted their moderate antioxidant and antibacterial activities, underscoring the compound's utility in addressing oxidative stress-related conditions and bacterial infections (Golea Lynda, 2021).

Anticancer and Antimicrobial Agents

Novel 1,3-oxazole clubbed pyridyl-pyrazolines were synthesized, showing promising anticancer activity against a 60 cancer cell line panel and effective in vitro antibacterial and antifungal activities. This indicates the broad spectrum of biological activities possessed by derivatives of the compound, offering avenues for pharmaceutical development against cancer and microbial resistance (Katariya, Vennapu, & Shah, 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O2/c1-15-14-20(27-9-11-28(12-10-27)23(30)19-4-3-13-31-19)29-22(25-15)21(16(2)26-29)17-5-7-18(24)8-6-17/h3-8,13-14H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDRDXVZQCBUOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C(=O)C4=CC=CO4)C)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

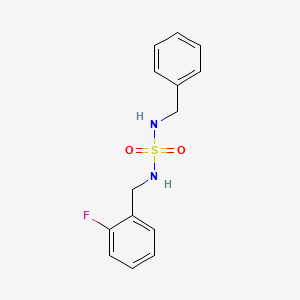

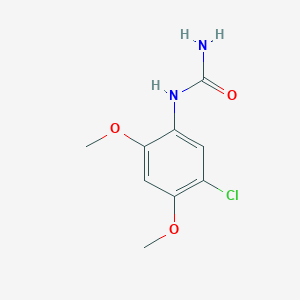

![6-Cyclopropyl-2-[[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2780366.png)

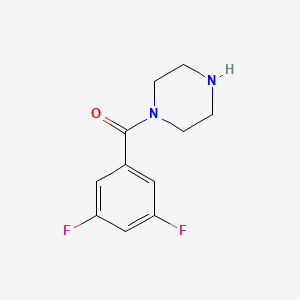

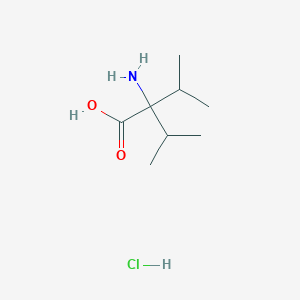

![(E)-2-(4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]ethene-1-sulfonamide](/img/structure/B2780371.png)

![8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2780372.png)

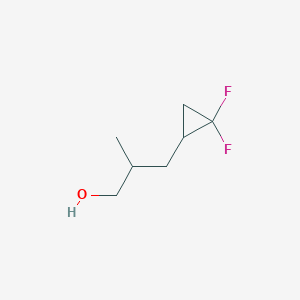

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylethanesulfonamide](/img/structure/B2780383.png)

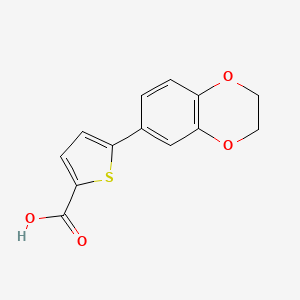

![7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780386.png)